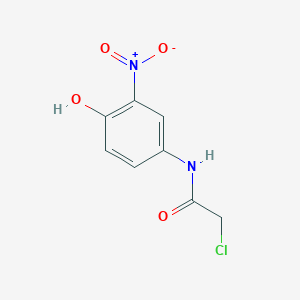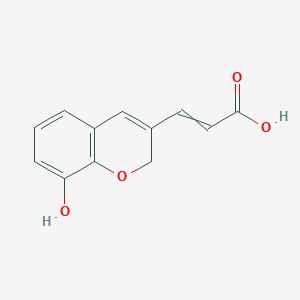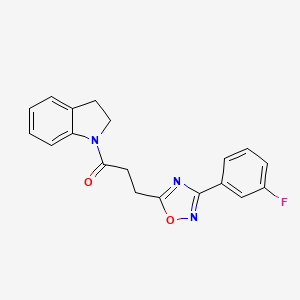
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Methoxymethylation: The methoxymethyl group is introduced at the 3-position through a reaction with methoxymethyl chloride in the presence of a base.
Acetonitrile Introduction: Finally, the acetonitrile group is introduced at the 4-position through a reaction with cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
科学研究应用
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
- (3-Methyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Ethoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Methoxymethyl-5-amino-3H-imidazol-4-yl)-acetonitrile
Comparison:
- Uniqueness: (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is unique due to the presence of both the methoxymethyl and nitro groups, which confer specific chemical and biological properties.
- Chemical Properties: The presence of the methoxymethyl group can influence the compound’s solubility and reactivity, while the nitro group can affect its redox properties.
- Biological Activities: The combination of these functional groups may result in unique biological activities, making this compound a valuable target for further research.
属性
分子式 |
C7H8N4O3 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
2-[3-(methoxymethyl)-5-nitroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8N4O3/c1-14-5-10-4-9-7(11(12)13)6(10)2-3-8/h4H,2,5H2,1H3 |
InChI 键 |
WYVRCSKVBAKJPI-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=NC(=C1CC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)






![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)



![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
